molecular formula C19H20O2 B13952262 2-Pentylanthracene-9,10-diol CAS No. 33190-17-9

2-Pentylanthracene-9,10-diol

Cat. No.: B13952262
CAS No.: 33190-17-9
M. Wt: 280.4 g/mol
InChI Key: NWVMYWLLNWSEDO-UHFFFAOYSA-N
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Description

2-Pentyl-9,10-anthracenediol is an organic compound with the molecular formula C19H20O2 It is a derivative of anthracene, featuring hydroxyl groups at the 9 and 10 positions and a pentyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentyl-9,10-anthracenediol typically involves the functionalization of anthracene. One common method is the Friedel-Crafts alkylation of anthracene with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the hydroxylation of the resulting 2-pentylanthracene using oxidizing agents like potassium permanganate or osmium tetroxide under controlled conditions to introduce hydroxyl groups at the 9 and 10 positions.

Industrial Production Methods

Industrial production of 2-Pentyl-9,10-anthracenediol may involve large-scale Friedel-Crafts alkylation followed by hydroxylation using continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Pentyl-9,10-anthracenediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halides.

Major Products Formed

    Oxidation: Formation of 2-pentyl-9,10-anthraquinone.

    Reduction: Formation of 2-pentyl-9,10-dihydroanthracenediol.

    Substitution: Formation of 2-pentyl-9,10-dihaloanthracene derivatives.

Scientific Research Applications

2-Pentyl-9,10-anthracenediol has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various anthracene derivatives and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Pentyl-9,10-anthracenediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 9 and 10 positions can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The pentyl group may influence the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with lipid bilayers and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione: Lacks the pentyl group and has different reactivity and applications.

    2-Pentyl-9,10-anthraquinone: An oxidized form of 2-Pentyl-9,10-anthracenediol with distinct chemical properties.

    2-Pentyl-9,10-dihydroanthracenediol:

Uniqueness

2-Pentyl-9,10-anthracenediol is unique due to the presence of both hydroxyl and pentyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

33190-17-9

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

2-pentylanthracene-9,10-diol

InChI

InChI=1S/C19H20O2/c1-2-3-4-7-13-10-11-16-17(12-13)19(21)15-9-6-5-8-14(15)18(16)20/h5-6,8-12,20-21H,2-4,7H2,1H3

InChI Key

NWVMYWLLNWSEDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)O)O

Origin of Product

United States

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